

# 1,2-Dihydrotanshinone: A Comprehensive Technical Review for Drug Discovery and Development

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## Compound of Interest

Compound Name: 1,2-Dihydrotanshinone

Cat. No.: B1221413

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An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

## Introduction

**1,2-Dihydrotanshinone**, a lipophilic abietane diterpene extracted from the renowned traditional Chinese medicine *Salvia miltiorrhiza* Bunge (Danshen), has garnered significant attention in the scientific community for its diverse and potent pharmacological activities.<sup>[1]</sup> This technical guide provides a comprehensive review of the existing literature on **1,2-dihydrotanshinone**, with a focus on its therapeutic potential, mechanisms of action, and the experimental methodologies used to elucidate its effects. The information is curated to serve as a valuable resource for researchers, scientists, and professionals involved in drug discovery and development.

## Physicochemical Properties

**1,2-Dihydrotanshinone**, also known as Dihydrotanshinone I (DHT or DHTS), is a red powder with the chemical formula  $C_{18}H_{14}O_3$  and a molecular weight of 278.31 g/mol.<sup>[1]</sup> It is soluble in organic solvents such as ethanol and DMSO.<sup>[2]</sup>

Property	Value	Reference
CAS Number	77769-21-2	[3]
Molecular Formula	C18H14O3	[4]
Molecular Weight	278.31 g/mol	[1]
Appearance	Red powder	[4]
Solubility	Soluble in DMSO and ethanol	[2]

## Biological Activities and Therapeutic Potential

**1,2-Dihydrotanshinone** exhibits a wide spectrum of biological activities, positioning it as a promising candidate for the development of novel therapeutics for various diseases. Its key pharmacological effects include anti-cancer, anti-inflammatory, cardiovascular protective, and anti-bacterial activities.

### Anti-Cancer Activity

**1,2-Dihydrotanshinone** has demonstrated significant anti-proliferative and pro-apoptotic effects across a range of cancer cell lines.

Table 1: In Vitro Anti-Cancer Activity of **1,2-Dihydrotanshinone** (IC50 values)

Cell Line	Cancer Type	IC50 (μM)	Incubation Time (h)	Reference
U-2 OS	Osteosarcoma	3.83 ± 0.49	24	
U-2 OS	Osteosarcoma	1.99 ± 0.37	48	
HeLa	Cervical Cancer	15.48 ± 0.98	Not Specified	
SHG-44	Glioma	50.32 ± 2.49 (μg/L)	24	
SHG-44	Glioma	42.35 ± 2.25 (μg/L)	48	
SHG-44	Glioma	31.25 ± 2.82 (μg/L)	72	
Huh-7	Hepatocellular Carcinoma	< 3.125	48	
HepG2	Hepatocellular Carcinoma	< 3.125	48	
4T1	Breast Cancer	6.97	Not Specified	
HCT116	Colorectal Cancer	Not specified (induces apoptosis)	48	

#### Mechanisms of Anti-Cancer Action:

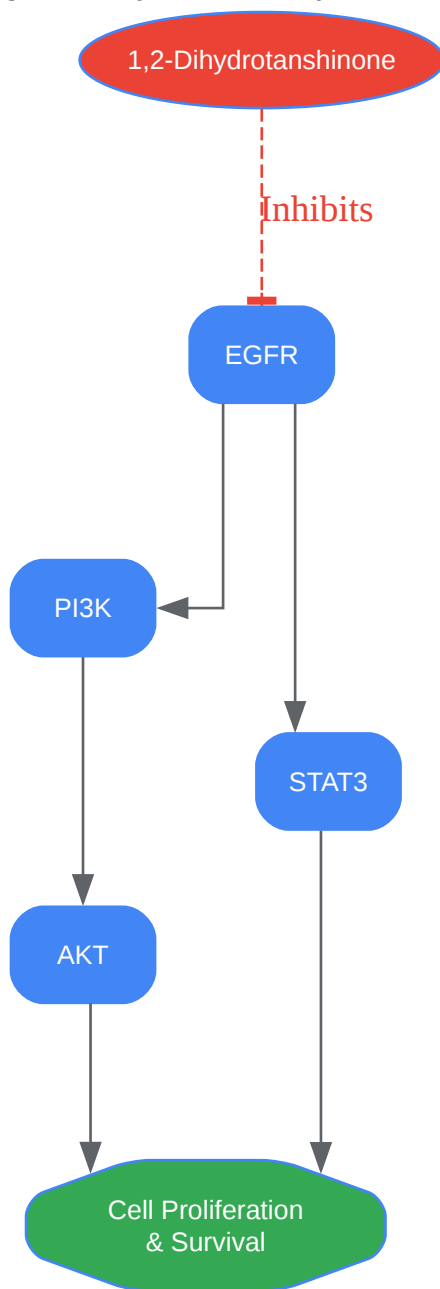
**1,2-Dihydrotanshinone** exerts its anti-cancer effects through multiple mechanisms, including:

- Induction of Apoptosis: It triggers apoptosis in cancer cells by activating caspase cascades. [\[5\]](#)
- Cell Cycle Arrest: It can arrest the cell cycle at the G0/G1 or G2/M phase, thereby inhibiting cancer cell proliferation.

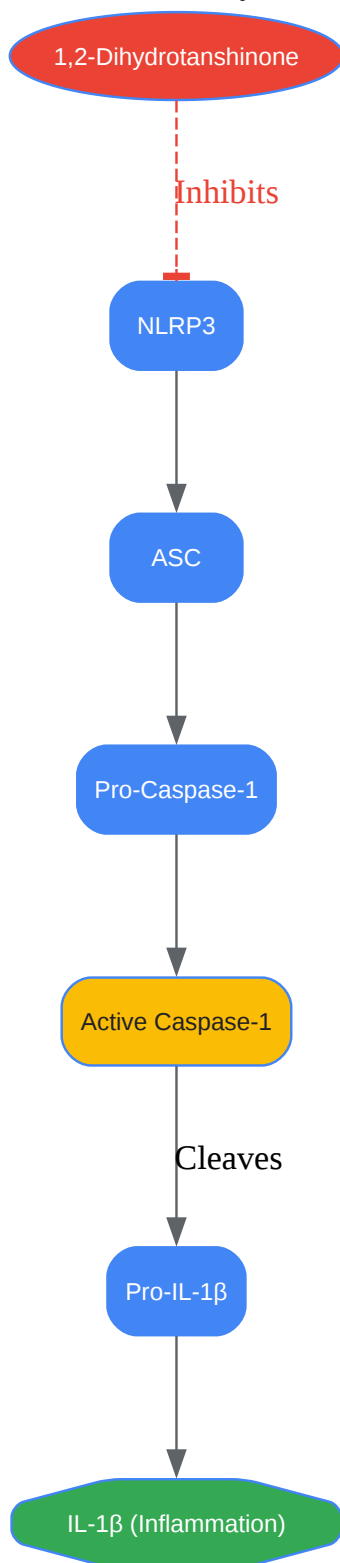
- **Inhibition of Signaling Pathways:** It has been shown to inhibit key signaling pathways involved in cancer progression, such as the PI3K/AKT, EGFR, and JAK2/STAT3 pathways.[\[6\]](#)
- **Inhibition of Angiogenesis:** It can inhibit the formation of new blood vessels, which are crucial for tumor growth and metastasis.
- **Suppression of Metastasis:** It has been found to inhibit the migration and invasion of cancer cells.

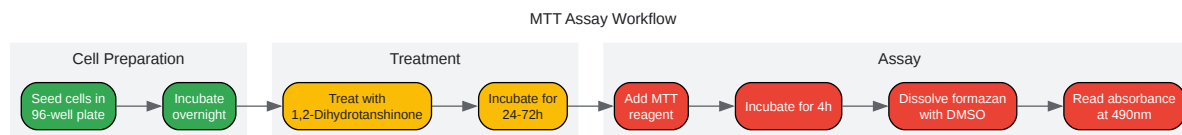
Signaling Pathway: EGFR Inhibition in Hepatocellular Carcinoma

## EGFR Signaling Pathway Inhibition by 1,2-Dihydrotanshinone



## NLRP3 Inflammasome Inhibition by 1,2-Dihydrotanshinone





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